molecular formula C7H10N2O2 B583318 (3-Methoxy-5-methylpyrazin-2-yl)methanol CAS No. 140867-89-6

(3-Methoxy-5-methylpyrazin-2-yl)methanol

Cat. No.: B583318
CAS No.: 140867-89-6
M. Wt: 154.169
InChI Key: PSAZVKMAYQUHIF-UHFFFAOYSA-N
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Description

(3-Methoxy-5-methylpyrazin-2-yl)methanol is a pyrazine derivative characterized by a methoxy (-OCH₃) group at position 3, a methyl (-CH₃) group at position 5, and a hydroxymethyl (-CH₂OH) substituent at position 2 of the pyrazine ring. This compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing sulfonamide-based anticancer agents, such as Zibotentan (N-(3-methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide), which inhibits tumor cell proliferation via endothelin receptor antagonism and EGFR tyrosine kinase modulation . Its structural features, including electron-donating methoxy and methyl groups, influence solubility, reactivity, and biological interactions.

Properties

CAS No.

140867-89-6

Molecular Formula

C7H10N2O2

Molecular Weight

154.169

IUPAC Name

(3-methoxy-5-methylpyrazin-2-yl)methanol

InChI

InChI=1S/C7H10N2O2/c1-5-3-8-6(4-10)7(9-5)11-2/h3,10H,4H2,1-2H3

InChI Key

PSAZVKMAYQUHIF-UHFFFAOYSA-N

SMILES

CC1=CN=C(C(=N1)OC)CO

Synonyms

Pyrazinemethanol, 3-methoxy-5-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is compared to structurally related pyrazine and heterocyclic methanol derivatives (Table 1). Key differences in substituents impact physicochemical properties and biological activity:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents logP* Aqueous Solubility (logS) Key Applications
(3-Methoxy-5-methylpyrazin-2-yl)methanol C₇H₁₀N₂O₂ 154.17 3-OCH₃, 5-CH₃, 2-CH₂OH ~1.2 -2.1 (moderate) Anticancer agents, EGFR inhibition
(5-Chloro-3-methylpyrazin-2-yl)methanol C₆H₇ClN₂O 158.59 5-Cl, 3-CH₃, 2-CH₂OH ~1.8 -2.8 (low) Intermediate for antitumor agents
(5-Methylpyrazin-2-yl)methanol C₆H₈N₂O 124.14 5-CH₃, 2-CH₂OH ~0.7 -1.5 (high) Drug synthesis intermediate
(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol C₈H₁₂N₂O 152.20 Pyrazole ring, cyclopropyl ~1.5 -2.3 (moderate) Antimicrobial research

*logP values estimated using Crippen/McGowan methods for pyrazine analogs .

Key Observations:
  • Methoxy vs. Chloro Substitution: The methoxy group in (3-Methoxy-5-methylpyrazin-2-yl)methanol enhances solubility compared to the chloro analog due to its polar nature. However, chloro substitution increases lipophilicity (logP ~1.8 vs.
  • Pyrazine vs. Pyrazole Scaffolds: Replacing the pyrazine ring with a pyrazole (as in (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol) introduces steric bulk from the cyclopropyl group, reducing solubility but increasing metabolic stability .
  • Simplified Derivatives: (5-Methylpyrazin-2-yl)methanol lacks the methoxy group, resulting in lower molecular weight and higher solubility, making it a versatile intermediate .

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